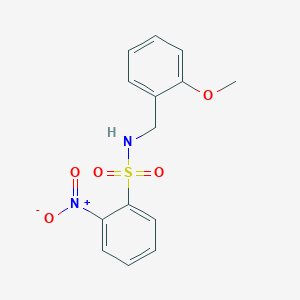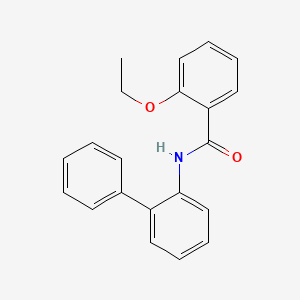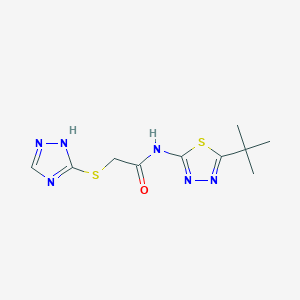![molecular formula C20H19FN2 B5777069 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, also known as FPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPA is a member of the acrylonitrile class of compounds, which are known for their diverse chemical and biological properties.
作用机制
The mechanism of action of 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the activity of enzymes such as tyrosine kinases and proteases, which are involved in cell signaling and proliferation. Additionally, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to modulate the activity of ion channels and receptors, which are important for neuronal function and synaptic transmission.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. However, the effects of 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile on human physiology are not well understood, and more research is needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has several advantages for lab experiments, including its high potency and specificity for its target molecules, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile also has some limitations, including its poor solubility in water and its potential for off-target effects. Researchers must carefully design experiments to minimize these limitations and ensure the validity of their results.
未来方向
There are several future directions for research on 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, including further studies of its mechanism of action and its potential therapeutic applications in various fields. In neuroscience, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile may be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for the prevention of traumatic brain injury. In cancer research, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile may be a promising candidate for the development of novel anticancer drugs. Additionally, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile may have applications in drug discovery for the development of new drugs with improved efficacy and safety profiles. Overall, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is a promising compound with significant potential for scientific research and therapeutic development.
合成方法
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-(1-piperidinyl)benzylamine, followed by the addition of acrylonitrile. The resulting compound can be purified using various methods, including column chromatography and recrystallization.
科学研究应用
2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the growth of cancer cells and may be a promising candidate for the development of anticancer drugs. In drug discovery, 2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2/c21-19-8-6-17(7-9-19)18(15-22)14-16-4-10-20(11-5-16)23-12-2-1-3-13-23/h4-11,14H,1-3,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXXFRKXCDQEEB-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-fluorophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5776992.png)



![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)

![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)

![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)
![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)

